molecular formula C12H12N2O6 B585840 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester CAS No. 1346601-58-8

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester

Cat. No.: B585840
CAS No.: 1346601-58-8
M. Wt: 280.236
InChI Key: RCBFPXNMFGIQCW-UHFFFAOYSA-N
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Description

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is a chemical compound known for its utility in bioconjugation and cross-linking applications. It is widely used in the preparation of maleimide-activated carrier proteins that can spontaneously react with sulfhydryls, making it a valuable reagent in various biochemical and medical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester typically involves the reaction of 3-(Methylmaleimido)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds and with thiol groups to form thioether bonds .

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds with nucleophilic groups such as amines and thiols. The N-succinimidyl ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions are crucial for the cross-linking and bioconjugation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is unique due to its methyl group, which can influence its reactivity and stability compared to other similar compounds. This slight structural difference can make it more suitable for specific applications where enhanced stability or reactivity is required .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c1-7-6-10(17)13(12(7)19)5-4-11(18)20-14-8(15)2-3-9(14)16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBFPXNMFGIQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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